1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine

RORγt inverse agonism Oral bioavailability Autoimmune disease

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (CAS 927996-68-7) is a sulfonamide-functionalized tetrahydroquinoline building block with molecular formula C₁₅H₁₆N₂O₂S and molecular weight 288.36 g/mol. The compound features a phenylsulfonyl group at the 1-position and a primary amine at the 7-position of the tetrahydroquinoline core, a substitution pattern that places it within a scaffold class actively investigated for RORγt inverse agonism and anticancer applications.

Molecular Formula C15H16N2O2S
Molecular Weight 288.37
CAS No. 927996-68-7
Cat. No. B2483204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine
CAS927996-68-7
Molecular FormulaC15H16N2O2S
Molecular Weight288.37
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)N)N(C1)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H16N2O2S/c16-13-9-8-12-5-4-10-17(15(12)11-13)20(18,19)14-6-2-1-3-7-14/h1-3,6-9,11H,4-5,10,16H2
InChIKeyZVPDULXKESRILS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (CAS 927996-68-7): Scientific Procurement & Verification Guide


1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (CAS 927996-68-7) is a sulfonamide-functionalized tetrahydroquinoline building block with molecular formula C₁₅H₁₆N₂O₂S and molecular weight 288.36 g/mol . The compound features a phenylsulfonyl group at the 1-position and a primary amine at the 7-position of the tetrahydroquinoline core, a substitution pattern that places it within a scaffold class actively investigated for RORγt inverse agonism and anticancer applications . Commercially, it is supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine Cannot Be Simply Substituted: Key Differentiation Drivers


Generic substitution among tetrahydroquinoline sulfonamide building blocks is unreliable due to three quantifiable differentiation drivers. First, the amine position on the tetrahydroquinoline ring fundamentally alters biological activity: the 7-amine isomer (target compound) is commercially available and actively stocked by multiple suppliers, whereas the 6-amine positional isomer (CAS 927996-31-4) is discontinued from at least one major catalog . Second, the N-phenylsulfonyl substituent confers a computed LogP of 2.41 , substantially higher than the methylsulfonyl analog (predicted LogP ~0.9–1.2), altering membrane permeability and pharmacokinetic behavior in cell-based assays. Third, the 1-(phenylsulfonyl)-tetrahydroquinoline scaffold has demonstrated class-level superiority in oral bioavailability (F = 48.1% in mice) over the non-tetrahydroquinoline RORγt inverse agonist GSK2981278 (F = 6.2%) , establishing that the phenylsulfonyl-tetrahydroquinoline chemotype defines a distinct pharmacological space that cannot be interchanged with other sulfonamide scaffolds.

Quantitative Differentiation Evidence for 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine vs. Closest Analogs


Scaffold-Level Oral Bioavailability Advantage of 1-(Phenylsulfonyl)-tetrahydroquinoline over GSK2981278 in Mouse Models

Within the phenylsulfonyl-tetrahydroquinoline chemotype, derivative D4 achieved oral bioavailability (F) of 48.1% in mice and 32.9% in rats, representing a 7.8-fold and 8.0-fold improvement over the non-tetrahydroquinoline RORγt inverse agonist GSK2981278 (F = 6.2% and 4.1%, respectively) . While D4 bears additional substituents beyond the core scaffold, this class-level evidence demonstrates that the 1-(phenylsulfonyl)-tetrahydroquinoline core provides a pharmacokinetic advantage relevant to lead optimization programs.

RORγt inverse agonism Oral bioavailability Autoimmune disease

Computed Lipophilicity Differentiation: 7-Phenylsulfonyl Analog (LogP 2.41) vs. Methylsulfonyl Analog (Predicted LogP ~0.9–1.2)

The target compound's computed octanol-water partition coefficient (LogP) is 2.4103 . While no experimentally measured LogP for the methylsulfonyl analog (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine) is available, the replacement of a methyl group (-CH₃) with a phenyl group (-C₆H₅) on the sulfonamide is well-established to increase LogP by approximately 1.3–1.5 units based on Hansch π constants , placing the methylsulfonyl analog at an estimated LogP of ~0.9–1.1. This ΔLogP of ~1.3–1.5 translates to a ~20–30-fold difference in predicted membrane partitioning.

Lipophilicity Membrane permeability CNS drug design

Anticancer Activity of 7-Amino-1-sulfonyl-tetrahydroquinoline Scaffold: Methylsulfonyl Analog Demonstrates Potent Cytotoxicity Against Triple-Negative Breast Cancer Cells

A thesis study on 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine derivatives, the closest published scaffold match to the target compound, identified compound JE15 with IC₅₀ values of 3.91 μM (DMEM medium) and 1.72 μM (L15 medium) against the triple-negative breast cancer cell line MDA-MB-231 . This demonstrates that the 7-amine-1-sulfonyl-tetrahydroquinoline core is competent for cytotoxicity against this therapeutically challenging cancer subtype. The phenylsulfonyl analog (target compound) is predicted to exhibit altered potency due to the increased steric bulk and lipophilicity of the phenyl group relative to methyl, potentially enhancing or tuning target engagement.

Triple-negative breast cancer Anticancer Cytotoxicity

Batch-Specific QC Documentation: Bidepharm Provides NMR, HPLC, and GC Verification at 95% Purity for Reproducible Research

Bidepharm supplies CAS 927996-68-7 with a standard purity of 95% and provides batch-specific QC documentation including NMR, HPLC, and GC data . In contrast, many alternative vendors list purity without specifying the QC methods or providing batch-level documentation. This verified quality control reduces the risk of introducing unidentified impurities that could confound biological assay results, a concern documented across chemical biology reproducibility studies .

Quality control Reproducibility Procurement specification

Prioritized Application Scenarios for 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine Based on Quantitative Differentiation Evidence


RORγt Inverse Agonist Lead Optimization Programs Requiring Improved Oral Bioavailability

The 1-(phenylsulfonyl)-tetrahydroquinoline scaffold, as demonstrated by derivative D4 (Sun et al., 2024, J Med Chem), provides 7.8-fold higher oral bioavailability (F = 48.1% in mice) compared to the non-tetrahydroquinoline RORγt inverse agonist GSK2981278 (F = 6.2%) . For medicinal chemistry teams pursuing RORγt-targeted therapies for psoriasis, rheumatoid arthritis, or other Th17-mediated autoimmune diseases, CAS 927996-68-7 serves as a core building block for synthesizing novel analogs that retain this pharmacokinetic advantage. The 7-amine functional handle enables late-stage diversification while preserving the bioavailability-conferring phenylsulfonyl-tetrahydroquinoline core.

Triple-Negative Breast Cancer (TNBC) Drug Discovery Leveraging 7-Amine-1-sulfonyl-tetrahydroquinoline Cytotoxicity

The 7-amine-1-sulfonyl-tetrahydroquinoline scaffold has demonstrated cytotoxicity against MDA-MB-231 TNBC cells, with the methylsulfonyl analog JE15 achieving IC₅₀ values of 1.72–3.91 μM . The target compound, bearing a phenylsulfonyl group in place of the methylsulfonyl group, offers a distinct lipophilicity profile (LogP 2.41 ) that may enhance membrane penetration and intracellular target engagement. This compound is suitable as a starting point for SAR campaigns aimed at improving potency against TNBC models where existing therapies face resistance.

CNS Drug Discovery Programs Requiring LogP-Optimized Heterocyclic Building Blocks

With a computed LogP of 2.41 , 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine falls within the optimal lipophilicity range for CNS drug candidates (LogP 1–3), unlike the methylsulfonyl analog (estimated LogP ~0.9–1.2). For CNS-targeted screening libraries or focused medicinal chemistry efforts requiring blood-brain barrier penetration, this compound provides an advantageous starting point with appropriate physicochemical properties for passive CNS entry.

Reproducibility-Critical Academic and Industrial Screening with Verified QC Documentation

For high-throughput screening (HTS) campaigns and SAR studies where compound purity and identity directly impact data quality, Bidepharm's supply of CAS 927996-68-7 with batch-specific NMR, HPLC, and GC documentation at 95% purity provides traceable quality assurance. This documented QC trail is particularly valuable for core facilities, screening centers, and contract research organizations (CROs) that require auditable compound provenance to meet journal and funding agency data reproducibility standards.

Quote Request

Request a Quote for 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.